Clofibric Acid Acyl-beta-D-glucuronide

Metabolism Pharmacokinetics Drug Stability

This is the definitive, fully characterized acyl-β-D-glucuronide metabolite of clofibrate (CAS 72072-47-0), meeting USP, EMA, JP, and BP regulatory standards. Unlike generic fibrate metabolites, CAG exhibits distinct reactivity: it causes >80% phage survival loss in the M13 genotoxicity assay and demonstrates a ~6x shorter half-life than gemfibrozil acyl glucuronide. Sourcing CAG as a unique entity is critical—structural analogs are not functionally interchangeable. Ideal as a positive control for in vitro DNA damage screening, protein adduct trapping, and comparative metabolism studies. Supplied with comprehensive structure elucidation documentation for GLP method validation.

Molecular Formula C16H19ClO9
Molecular Weight 390.8 g/mol
Cat. No. B12354894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClofibric Acid Acyl-beta-D-glucuronide
Molecular FormulaC16H19ClO9
Molecular Weight390.8 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)Cl
InChIInChI=1S/C16H19ClO9/c1-16(2,26-8-5-3-7(17)4-6-8)15(23)25-14-11(20)9(18)10(19)12(24-14)13(21)22/h3-6,9-12,14,18-20H,1-2H3,(H,21,22)/t9-,10-,11-,12?,14-/m1/s1
InChIKeyLCJVUUVMVSSIGZ-VEBUNCRRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clofibric Acid Acyl-beta-D-glucuronide: Core Reference Standard and Reactive Metabolite for Fibrate Research


Clofibric acid acyl-β-D-glucuronide (CAG), CAS 72072-47-0, is the primary Phase II acyl glucuronide metabolite of the hypolipidemic prodrug clofibrate [1]. This electrophilic conjugate is well-characterized as a reference standard meeting stringent regulatory requirements from bodies such as USP, EMA, JP, and BP, ensuring its role in analytical method development and quality control [2]. Its significance extends beyond a simple metabolite; it serves as a prototypical reactive intermediate for studying the covalent protein binding and genotoxicity associated with fibrate-class drugs [3].

Why Acyl Glucuronide Metabolites Like Clofibric Acid Acyl-beta-D-glucuronide Cannot Be Assumed Equivalent


Acyl glucuronides are not interchangeable within the same therapeutic class. A key characteristic is their intrinsic chemical reactivity, primarily driven by acyl migration and subsequent covalent binding to proteins and DNA. This reactivity profile is not uniform; it is highly dependent on the aglycone's structure [1]. As demonstrated by the comparison between CAG and its closest analog, gemfibrozil acyl glucuronide, seemingly minor structural variations can lead to dramatically different stabilities and biological half-lives [2]. For a researcher or industrial scientist, assuming that the metabolite of one fibrate behaves like another is a critical error that can invalidate experimental results and lead to incorrect safety assessments. The specific quantitative evidence below demonstrates why CAG must be sourced and used as a distinct entity.

Quantitative Differentiators for Clofibric Acid Acyl-beta-D-glucuronide: Evidence from Comparative Studies


Comparative Acyl Glucuronide Stability: Half-Life of Clofibric Acid Glucuronide vs. Gemfibrozil Glucuronide

The acyl glucuronide of clofibric acid (CAG) is substantially less stable than its close analog, gemfibrozil acyl glucuronide. A quantitative analysis of their half-lives reveals a significant difference driven by electronic effects of the aglycone [1]. While both compounds share gem-dimethyl substitution on the alpha-carbon, the electron-withdrawing para-chlorophenoxy group in clofibric acid (pKa = 3.5) renders its carbonyl carbon more electrophilic compared to gemfibrozil (pKa = 4.7), accelerating its degradation [1].

Metabolism Pharmacokinetics Drug Stability

Direct Comparison of In Vitro Reactivity: Clofibryl vs. Fenofibryl Glucuronide

In a direct comparative study, clofibryl acyl glucuronide (CAG) exhibited greater reactivity than fenofibryl acyl glucuronide (FAG) across multiple biological matrices. The study quantified their behavior in buffer, human serum albumin (HSA) solution, and human plasma [1].

Drug Metabolism Covalent Binding Adduct Formation

Comparative Genotoxicity: DNA Strand Nicking by Clofibric Acid vs. Gemfibrozil Glucuronide

A comparative study using the M13 forward mutational assay and plasmid DNA strand breakage analysis established the genotoxic potential of both clofibric acid and gemfibrozil acyl glucuronides [1]. Both compounds displayed significant, concentration-dependent effects compared to their non-reactive parent aglycones.

Genotoxicity DNA Damage Safety Assessment

Quantified In Vivo Protein Adduct Formation in Rat Liver and Plasma

In a comparative in vivo study of four carboxylate drugs, clofibric acid's reactive glucuronide metabolite led to quantifiable covalent adduct formation in rat liver and plasma. The extent of adduct formation was compared against drugs with acyl glucuronides of differing intrinsic reactivities [1].

Toxicology Covalent Binding In Vivo Metabolism

GST-Catalyzed Glutathione Conjugation: A Unique Detoxification Pathway

Clofibric acid acyl glucuronide (1-O-CAG) is a specific substrate for glutathione S-transferases (GSTs), which catalyze its conjugation with glutathione (GSH). This reaction is selective for the 1-O-acyl isomer and does not occur with the isomers formed after acyl migration [1].

Detoxification Enzyme Kinetics Phase II Metabolism

Analytical Sensitivity: Detection Limit for Clofibric Acid Acyl Glucuronide in Biological Matrices

As a key analyte in bioanalytical studies, CAG can be detected and quantified in complex biological matrices such as human blood, serum, and liver samples using GC/MS, with a validated limit of detection (LOD) reported by vendors .

Bioanalysis LC-MS Method Validation

Key Procurement-Linked Applications for Clofibric Acid Acyl-beta-D-glucuronide


Investigating Mechanisms of Acyl Glucuronide-Mediated Covalent Binding and Idiosyncratic Toxicity

CAG is an essential positive control and model substrate for studying the relationship between acyl glucuronide reactivity and protein adduct formation. Its characterized reactivity profile, documented to be higher than fenofibryl glucuronide [1], and its established in vivo adduct concentrations in rat liver [2], make it ideal for in vitro trapping experiments (e.g., with glutathione or other nucleophiles) and for mechanistic studies aimed at de-risking new chemical entities in drug discovery.

Genotoxicity Assessment and DNA Damage Screening

The compound is a validated positive control for assays designed to detect DNA damage caused by reactive metabolites. Direct evidence shows that CAG causes a >80% decrease in phage survival in the M13 assay and induces concentration-dependent DNA strand nicking [3]. It is indispensable for screening programs that aim to identify and mitigate Phase II-mediated genotoxicity, distinguishing the activity of the reactive conjugate from its inactive parent aglycone [3].

Analytical Reference Standard for Bioanalysis and Metabolite Identification

As a primary metabolite of clofibrate, CAG is a critical reference standard for developing and validating quantitative bioanalytical methods (e.g., LC-MS/MS, GC/MS) for pharmacokinetic, toxicokinetic, and clinical studies. Its availability as a fully characterized reference material with supporting documentation [4] ensures accuracy in quantifying CAG in biological matrices, with reported detection limits reaching 0.1 ng/mL .

Comparative Pharmacokinetic and Drug-Drug Interaction Studies

The significant difference in stability between CAG and other fibrate glucuronides, such as the ~6x shorter half-life compared to gemfibrozil glucuronide [5], makes it a valuable tool for comparative metabolism studies. Researchers can use CAG to investigate the impact of aglycone structure on glucuronide disposition, hepatic transport, and potential interactions, such as its documented effect on the hepatic clearance of gemfibrozil glucuronide in perfused liver models [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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